molecular formula C21H18N4O4S2 B11002819 methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11002819
M. Wt: 454.5 g/mol
InChI Key: HCFLWEBISOROEG-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core with distinct substituents:

  • Position 5: A 2-methoxyphenyl group, contributing electron-donating properties.
  • Position 4: A methyl carboxylate ester, enhancing solubility in organic solvents.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic frameworks are prevalent .

Properties

Molecular Formula

C21H18N4O4S2

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)-2-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H18N4O4S2/c1-25-14(11-13(24-25)16-9-6-10-30-16)19(26)23-21-22-17(20(27)29-3)18(31-21)12-7-4-5-8-15(12)28-2/h4-11H,1-3H3,(H,22,23,26)

InChI Key

HCFLWEBISOROEG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclocondensation of α-oxo-esters with thiourea.

Procedure :

  • Reactants : Methyl 3-(2-methoxyphenyl)-2-oxopropanoate (22.1 mmol), thiourea (22.1 mmol).

  • Conditions : Acetone (70 mL), 57°C, 24 hours.

  • Workup : Concentrate to half-volume, filter, wash with acetone.

  • Yield : 70–75%.

Product : Methyl 2-amino-5-(2-methoxyphenyl)thiazole-4-carboxylate.
Characterization :

  • LC-MS : m/z 291.1 [M+H]+.

  • ¹H NMR (DMSO-d₆): δ 3.85 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃), 6.95–7.45 (m, 4H, Ar-H), 7.10 (s, 2H, NH₂).

Functionalization of the 2-Amino Group

The amino group is converted to a bromo substituent to enable subsequent coupling.

Sandmeyer Reaction :

  • Reactants : Methyl 2-amino-5-(2-methoxyphenyl)thiazole-4-carboxylate (70.0 mmol).

  • Conditions : CuBr₂ (69.6 mmol), isoamyl nitrite (104 mmol), acetonitrile, 65°C, 2 hours.

  • Yield : 65–70%.

Product : Methyl 2-bromo-5-(2-methoxyphenyl)thiazole-4-carboxylate.
Characterization :

  • LC-MS : m/z 354.0 [M+H]+.

Synthesis of the Pyrazole Carbonyl Component

Pyrazole Cyclization

The 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is synthesized via Knorr-type cyclization.

Procedure :

  • Reactants : Thiophen-2-carbaldehyde (10 mmol), methyl hydrazine (10 mmol), ethyl acetoacetate (10 mmol).

  • Conditions : Ethanol, reflux, 6 hours.

  • Yield : 60–65%.

Product : 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.
Characterization :

  • ¹H NMR (CDCl₃): δ 2.50 (s, 3H, CH₃), 6.95–7.40 (m, 3H, thiophene-H), 8.10 (s, 1H, pyrazole-H).

Acid Chloride Formation

The carboxylic acid is activated for amide coupling.

Procedure :

  • Reactants : 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (10 mmol), SOCl₂ (15 mmol).

  • Conditions : Reflux, 2 hours, then evaporate excess SOCl₂.

  • Yield : 90–95%.

Product : 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl chloride.

Amide Coupling

Nucleophilic Acyl Substitution

The bromo-thiazole undergoes substitution with the pyrazole carbonyl chloride.

Procedure :

  • Reactants : Methyl 2-bromo-5-(2-methoxyphenyl)thiazole-4-carboxylate (5 mmol), pyrazole carbonyl chloride (5.5 mmol).

  • Conditions : DMF, DBU (10 mmol), 25°C, 12 hours.

  • Workup : Column chromatography (hexane/EtOAc 3:1).

  • Yield : 55–60%.

Product : Methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate.
Characterization :

  • HRMS : m/z 481.0982 [M+H]+ (calc. 481.0985).

  • ¹³C NMR (DMSO-d₆): δ 166.8 (COOCH₃), 162.1 (CONH), 155.6 (thiazole-C2), 148.2 (pyrazole-C5).

Optimization and Challenges

Key Parameters

ParameterOptimal ValueImpact on Yield
Reaction Temp.57°C (thiazole)±5%
Coupling AgentDBU+15% vs. Et₃N
SolventAnhydrous DMFPrevents hydrolysis

Common Side Reactions

  • Thiazole Hydrolysis : Mitigated by using anhydrous acetone.

  • Pyrazole Isomerization : Controlled by low-temperature cyclization.

Alternative Routes

One-Pot Multicomponent Synthesis

A tandem Hantzsch-amide coupling approach reduces steps but faces selectivity issues:

  • Reactants : Methyl 3-(2-methoxyphenyl)-2-oxopropanoate, thiourea, 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl chloride.

  • Yield : 40–45%.

Enzymatic Catalysis

Lipase-mediated amidation trials show promise but require further optimization:

  • Yield : 30–35% .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate. For instance, compounds with thiazole rings have shown significant activity against various cancer cell lines. The structure of this compound facilitates interactions with biological targets involved in cancer proliferation pathways, making it a candidate for further investigation in oncological pharmacology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit antibacterial and antifungal activities. In vitro assays have demonstrated that similar compounds can inhibit the growth of pathogenic bacteria and fungi, suggesting that this compound may possess similar properties .

Synthetic Applications

The synthesis of this compound involves complex multi-step reactions that can be utilized as a model for developing other thiazole derivatives. The methodologies employed in its synthesis provide insights into the design and modification of related compounds for enhanced biological activity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications to the methoxy and thiophene groups can significantly influence the biological activity of the compound. Studies focusing on SAR have revealed that specific substitutions can enhance potency against targeted diseases while minimizing side effects .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of thiazole derivatives similar to methyl 5-(2-methoxyphenyl)-2-{...}. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, showcasing their potential as therapeutic agents against specific types of cancer .

Case Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial efficacy of thiazole derivatives. The findings demonstrated that certain derivatives exhibited potent activity against strains of Staphylococcus aureus and Escherichia coli, suggesting that methyl 5-(2-methoxyphenyl)-2-{...} could be developed into an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound Thiazole 2-Methoxyphenyl, pyrazole-thiophene-carbonyl, methyl carboxylate ~480 (estimated) N/A Hypothesized kinase inhibition
Ethyl 4-methyl-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carboxylate Thiazole 2-Chlorophenyl, methyl, ethyl carboxylate 324.81 N/A Antimicrobial (inferred)
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid Thiazole 3-Trifluoromethylphenyl, carboxylic acid 316.29 N/A Not reported
5-Amino-4-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide Thiophene-pyrazole Pyrazole-carbonyl, carboxamide 294.33 208–210 Not reported
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazol-1-yl)thiazole Thiazole-pyrazole Chlorophenyl, fluorophenyl, triazolyl ~490 (estimated) N/A Antimicrobial

Key Observations :

  • Electron-Donating vs.
  • Hybrid Heterocycles : Compounds like and integrate pyrazole or triazole moieties, similar to the target’s pyrazole-thiophene group. These structures enhance binding diversity in therapeutic targets .

Physicochemical Properties

  • Solubility : The methyl carboxylate group in the target compound improves lipid solubility compared to carboxylic acid derivatives (e.g., ).
  • Melting Point : Thiazole derivatives with aromatic substituents (e.g., : 208–210°C) typically exhibit higher melting points than aliphatic analogues. The target’s melting point is expected to align with this trend.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis involves multi-step reactions, including cyclization and acylation. Key steps include:

  • Thiazole core formation : React 2-amino-4-methylthiophene derivatives with acylating agents (e.g., ethyl acetoacetate) under reflux in ethanol or DMF .
  • Pyrazole coupling : Introduce the 1-methyl-3-(thiophen-2-yl)pyrazole moiety via carbodiimide-mediated amidation. Optimize solvent polarity (e.g., DMF vs. THF) to enhance coupling efficiency .
  • Yield optimization : Cooling gradients (e.g., slow crystallization from ethanol/water mixtures) improve purity and yield (64–74% reported for analogous compounds) .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity, and how should conflicting spectral data be resolved?

Answer:

  • IR spectroscopy : Confirm carbonyl (1650–1750 cm⁻¹) and amide (3200–3400 cm⁻¹) stretches .
  • NMR analysis : Use 1H^1 \text{H}-NMR to verify methoxyphenyl (δ 3.8–4.0 ppm for OCH3_3) and thiophene protons (δ 6.5–7.5 ppm). 13C^{13} \text{C}-NMR resolves carbonyl carbons (δ 160–170 ppm) .
  • Conflict resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis (e.g., ±0.3% tolerance for C/H/N/S) .

Advanced: How can computational methods predict biological targets, and what validation experiments are required?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or MAPK). Prioritize binding poses with hydrogen bonds to pyrazole/thiazole motifs .
  • Validation : Perform in vitro kinase inhibition assays (IC50_{50} determination) and correlate docking scores with experimental IC50_{50} values. Use site-directed mutagenesis to confirm key residue interactions .

Advanced: What strategies are recommended for SAR studies when modifying substituents on the thiophene or pyrazole rings?

Answer:

  • Thiophene modifications : Replace thiophene with furan or phenyl rings to assess π-π stacking effects. Monitor changes in IC50_{50} against cancer cell lines .
  • Pyrazole substitutions : Introduce electron-withdrawing groups (e.g., -CF3_3) at position 3 to enhance metabolic stability. Use Hammett plots to correlate substituent σ values with activity .
  • Data analysis : Apply multivariate regression to identify dominant physicochemical descriptors (e.g., logP, polar surface area) .

Basic: What purity assessment protocols are critical for this compound using chromatographic techniques?

Answer:

  • HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with acetonitrile/water (70:30) mobile phase (1 mL/min). Monitor at 254 nm; aim for >95% purity .
  • TLC validation : Employ silica gel 60 F254_{254} plates with ethyl acetate/hexane (1:1). Visualize under UV (Rf_f ~0.5 for pure product) .

Advanced: How can in vitro enzymatic assays evaluate inhibitory potential against kinase targets?

Answer:

  • Assay design : Use ADP-Glo™ Kinase Assay with recombinant kinase (e.g., Abl1). Incubate compound (1–100 µM) with ATP (10 µM) and substrate peptide.
  • Data interpretation : Calculate IC50_{50} using GraphPad Prism (four-parameter logistic model). Validate with positive controls (e.g., imatinib for Abl1) .

Basic: What are common side reactions during thiazole acylation, and how can they be minimized?

Answer:

  • Side reactions : Incomplete acylation (due to steric hindrance) or hydrolysis of the methyl ester.
  • Mitigation : Use excess acyl chloride (1.5 eq.) and DMAP catalyst in anhydrous DMF. Monitor reaction progress via TLC every 30 minutes .

Advanced: What metabolomic approaches identify phase I/II metabolites in hepatic microsome models?

Answer:

  • Phase I : Incubate compound (10 µM) with human liver microsomes (HLMs) and NADPH. Use LC-QTOF-MS to detect oxidative metabolites (e.g., hydroxylation at thiophene) .
  • Phase II : Add UDPGA to detect glucuronide conjugates. Compare fragmentation patterns with reference standards .

Basic: How should discrepancies between calculated and observed elemental analysis data be addressed?

Answer:

  • Troubleshooting : Re-crystallize from ethanol/DMF to remove solvent residues. Repeat combustion analysis with fresh samples (±0.3% tolerance) .
  • Common errors : Hygroscopic samples may absorb moisture, inflating H% values. Dry under vacuum (40°C, 24 h) before analysis .

Advanced: What crystallographic strategies determine the 3D conformation of this compound?

Answer:

  • X-ray diffraction : Grow single crystals via slow evaporation from DMF/ethanol. Solve structure using SHELX-97; analyze rotatable bonds (e.g., pyrazole-thiophene dihedral angle) .
  • Validation : Compare experimental torsion angles with DFT-optimized geometries (B3LYP/6-31G* basis set) .

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